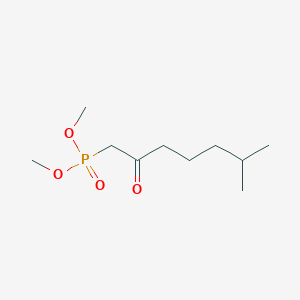










|
REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Li]CCCC.[CH3:13][CH:14]([CH3:22])[CH2:15][CH2:16][CH2:17][C:18](OC)=[O:19].CC(C)CCCC(O)=O.S(=O)(=O)(O)O>C1COCC1.CO>[CH3:13][CH:14]([CH3:22])[CH2:15][CH2:16][CH2:17][C:18](=[O:19])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
|


|
Name
|
|
|
Quantity
|
2.17 mL
|
|
Type
|
reactant
|
|
Smiles
|
CP(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
13.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
1.44 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCC(=O)OC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCC(=O)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
Intermediate 17.1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 minutes at this temperature under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 2 hours at −78° C.
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with addition of 1N HCl to pH 4-5
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified through flash chromatography on silica gel (EtOAc:Hexanes=1:1)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCCC(CP(OC)(OC)=O)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |